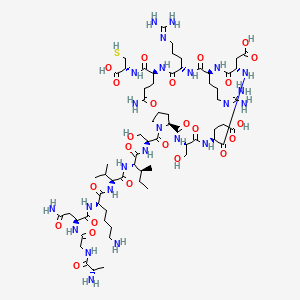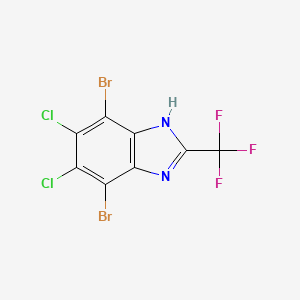
Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- is a halogenated derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-benzimidazole, the process may involve halogenation reactions using reagents like N-bromosuccinimide and N-chlorosuccinimide under controlled conditions .
Industrial Production Methods: Industrial production of such compounds often employs large-scale halogenation and condensation reactions, ensuring high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Halogenated benzimidazoles can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. These compounds can bind to enzymes or receptors, inhibiting their activity. For example, some benzimidazole derivatives inhibit tubulin polymerization, affecting cell division and exhibiting anticancer activity .
Comparación Con Compuestos Similares
4,5,6,7-Tetrabromo-1H-benzotriazole: Known for its inhibitory activity against protein kinase CK2.
5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole: Inhibits mRNA synthesis in eukaryotic cells.
Uniqueness: Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- is unique due to its specific halogenation pattern and trifluoromethyl group, which can enhance its biological activity and stability compared to other benzimidazole derivatives .
Propiedades
Número CAS |
41035-29-4 |
|---|---|
Fórmula molecular |
C8HBr2Cl2F3N2 |
Peso molecular |
412.81 g/mol |
Nombre IUPAC |
4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8HBr2Cl2F3N2/c9-1-3(11)4(12)2(10)6-5(1)16-7(17-6)8(13,14)15/h(H,16,17) |
Clave InChI |
ANVVSVJVHZJQCX-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1Br)Cl)Cl)Br)N=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



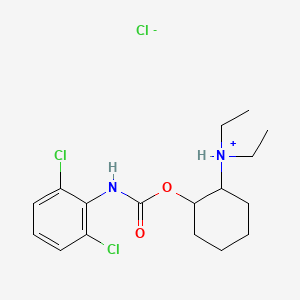

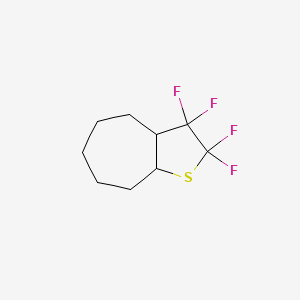
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)
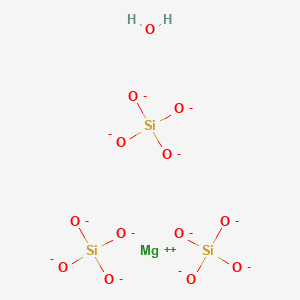
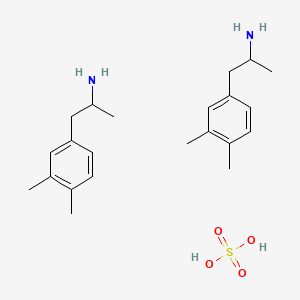

![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)
